2-Hydroxy-4,6-diphenylnicotinonitrile
Description
Overview of Nicotinonitrile Derivatives in Organic Chemistry Research
Nicotinonitrile (3-cyanopyridine) derivatives are a class of heterocyclic compounds that have garnered significant attention in chemical research due to their diverse pharmacological activities. ekb.eg These molecules are recognized for a wide array of biological and therapeutic properties. ekb.eg The nicotinonitrile scaffold is a key component in several marketed drugs, including Bosutinib, Milrinone, Neratinib, and Olprinone, highlighting its medicinal importance. ekb.egekb.eg
Research has extensively documented the varied biological effects of these compounds. researchgate.net Recent studies continue to explore new synthetic pathways to create novel nicotinonitrile derivatives and evaluate their potential applications. ekb.egnih.gov For instance, newly synthesized derivatives have been investigated for their molluscicidal activity. nih.gov The development of efficient, often multi-component, synthesis methods, sometimes employing advanced catalysts like nanomagnetic metal-organic frameworks, is an active area of research to produce a wide range of these derivatives. nih.gov
Table 1: Reported Biological Activities of Nicotinonitrile Derivatives
| Biological Activity | Reference |
|---|---|
| Antimicrobial | researchgate.net |
| Anticancer / Antitumor | nih.govnih.gov |
| Antioxidant | ekb.egresearchgate.net |
| Anti-inflammatory | researchgate.net |
| Antiviral | nih.gov |
| Anticonvulsant | nih.gov |
| Cardiotonic | researchgate.netnih.gov |
| Molluscicidal | nih.gov |
| Protein Kinase Inhibition | researchgate.net |
Significance and Context of Pyridine-Based Compounds in Chemical Synthesis and Research
Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental building block in organic chemistry. numberanalytics.com First isolated from coal tar in 1849, its unique structure and properties have made it a crucial component in diverse areas of chemistry, including medicinal chemistry and materials science. numberanalytics.com The presence of the nitrogen atom makes the pyridine ring electron-deficient and imparts weak basicity. numberanalytics.comnih.gov This electronic characteristic influences its reactivity, making it generally more susceptible to nucleophilic substitution (at the C-2 and C-4 positions) than electrophilic substitution. nih.gov
The pyridine scaffold is ubiquitous in nature, found in essential molecules like vitamins (niacin, pyridoxine) and alkaloids. nih.govlifechemicals.com It is also a privileged structure in drug design, appearing as a core component in a vast number of pharmaceuticals. nih.govlifechemicals.com The versatility of the pyridine skeleton allows for the creation of large libraries of compounds with a variety of functional groups, which is highly valuable in the synthesis of complex molecules for pharmaceuticals and agrochemicals. numberanalytics.comnih.gov
Table 2: Examples of Pyridine-Based Compounds
| Compound Type | Example(s) | Significance | Reference |
|---|---|---|---|
| Natural Products | Nicotinamide (B372718), Pyridoxol (Vitamin B6) | Essential vitamins for metabolism | nih.govlifechemicals.com |
| FDA-Approved Drugs | Torasemide, Vismodegib, Alendronic acid | Used as antihypertensive, anti-carcinoma, and osteoporosis medications, respectively | lifechemicals.com |
Current Research Landscape on 2-Hydroxy-4,6-diphenylnicotinonitrile and Related Structures
While specific research focused solely on this compound (CAS Number: 16232-42-1) is limited in publicly available literature, extensive investigation into closely related analogues provides significant insight into its potential properties and areas of interest. guidechem.com The current research landscape is best understood by examining its structural relatives, particularly those with variations at the 2-position, such as 2-amino and 2-methoxy derivatives.
Synthesis and Characterization: The synthesis of the 2-amino-4,6-diphenylnicotinonitrile scaffold is typically achieved through a multi-component reaction. mdpi.com A common route involves the initial synthesis of chalcones from substituted acetophenones and aldehydes, which are then reacted with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) to form the final substituted nicotinonitrile. mdpi.com The structures of these synthesized compounds are routinely confirmed using a suite of spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. mdpi.comresearchgate.net For instance, FT-IR spectra for 2-amino-4,6-diphenylnicotinonitriles show characteristic N-H stretching bands around 3300–3487 cm⁻¹ and a strong -CN (nitrile) stretching band near 2205 cm⁻¹. mdpi.com In ¹H-NMR spectra, the amino protons typically appear as a broad singlet around 5.30–5.38 ppm. mdpi.com
Structural Analysis: Detailed structural information has been obtained for the 2-methoxy analogue, 2-methoxy-4,6-diphenylnicotinonitrile, using single-crystal X-ray diffraction. nih.govnih.gov These studies reveal a molecular structure composed of a central pyridine core flanked by two phenyl rings. nih.gov The dihedral angles between the pyridine ring and the two pendant phenyl rings are key structural parameters. For the 2-methoxy derivative, these angles were found to be 10.90 (10)° and 42.14 (6)°, indicating the degree of planarity of the molecule. nih.gov Such analyses, supported by computational methods like density functional theory (DFT), help elucidate intermolecular interactions, such as π–π stacking, which are crucial for the stability of the crystal structure. nih.gov
Research Findings on Related Structures: Research into analogues of this compound has focused heavily on their biological and photophysical properties.
Cytotoxicity: A study on a series of 2-amino-4,6-diphenylnicotinonitriles (APNs) evaluated their cytotoxic activity against human breast cancer cell lines (MDA-MB-231 and MCF-7). mdpi.com One derivative, 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile, demonstrated exceptional cytotoxicity, proving more potent than the standard anticancer drug Doxorubicin in the study. mdpi.com
Photophysical Properties: The fluorescence properties of APNs have also been investigated. mdpi.comresearchgate.net These compounds exhibit solvent-dependent shifts in their emission spectra, a characteristic that makes them potential candidates for use as fluorescent sensors. mdpi.com
Computational Analysis: Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to understand the electronic structure, HOMO-LUMO energy gaps, and dipole moments of these molecules. mdpi.com This computational work provides a deeper understanding of their electronic properties and potential reactivity, complementing experimental findings. mdpi.comresearchgate.net
Table 3: Summary of Research Findings for 2-Substituted-4,6-diphenylnicotinonitrile Analogues
| Analogue | Research Focus | Key Findings | Reference |
|---|---|---|---|
| 2-Amino-4,6-diphenylnicotinonitrile | Cytotoxicity | IC₅₀ value of 78.28 ± 3.9 μM against MDA-MB-231 cells. Other derivatives showed higher potency. | mdpi.com |
| 2-Amino-4,6-diphenylnicotinonitrile | Photophysical Properties | Exhibit solvent-dependent fluorescence emission shifts. | mdpi.comresearchgate.net |
| 2-Amino-4,6-diphenylnicotinonitrile | Structural Characterization | Confirmed by IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. Characteristic signals identified for amino and nitrile groups. | mdpi.com |
| 2-Methoxy-4,6-diphenylnicotinonitrile | X-ray Crystallography | Orthorhombic crystal system. Dihedral angles between pyridine and phenyl rings determined to be 10.90° and 42.14°. | nih.govnih.gov |
| 2-Methoxy-4,6-diphenylnicotinonitrile | Computational Modeling | Hirshfeld surface analysis and DFT calculations used to study intermolecular interactions and molecular reactivity. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-4,6-diphenyl-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O/c19-12-16-15(13-7-3-1-4-8-13)11-17(20-18(16)21)14-9-5-2-6-10-14/h1-11H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDBIWSNHLSLBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201216381 | |
| Record name | 1,2-Dihydro-2-oxo-4,6-diphenyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680053 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16232-42-1 | |
| Record name | 1,2-Dihydro-2-oxo-4,6-diphenyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16232-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-2-oxo-4,6-diphenyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 2 Hydroxy 4,6 Diphenylnicotinonitrile and Its Analogues
Established Synthetic Routes for 2-Hydroxy-4,6-diphenylnicotinonitrile
The construction of the this compound scaffold is typically achieved through the assembly of simpler, readily available precursors. The nomenclature "2-hydroxy" is often used interchangeably with "2-amino" in the literature for the final product, as the 2-aminonicotinonitrile derivative is the direct product of the most common synthetic routes, which can exist in its tautomeric 2-hydroxypyridine (B17775) form. The primary synthetic strategies are one-pot multicomponent reactions and stepwise condensation reactions.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, as they combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. nih.govresearchgate.net The synthesis of 2-amino-4,6-diphenylnicotinonitrile derivatives is well-suited to this approach. A common MCR strategy involves the one-pot reaction of an aromatic aldehyde, an acetophenone (B1666503) derivative, malononitrile (B47326), and an ammonium (B1175870) source, typically ammonium acetate (B1210297). mdpi.combohrium.com This method allows for the in-situ formation of a chalcone (B49325) intermediate, which then proceeds to react with malononitrile and ammonia (B1221849) (from ammonium acetate) to form the final substituted pyridine (B92270) ring. mdpi.com
The key advantages of MCRs include high atom economy, procedural simplicity, and the ability to generate a library of diverse analogues by simply varying the starting components. beilstein-journals.org Researchers have successfully synthesized a range of 2-amino-4,6-diaryl-nicotinonitriles using this one-pot methodology under various conditions, including solvent-free and microwave-assisted reactions, which align with the principles of green chemistry. mdpi.combohrium.com
Condensation Reactions
Stepwise condensation reactions offer a more controlled, albeit longer, route to this compound and its analogues. This approach typically involves two distinct steps. The first step is the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with a substituted acetophenone under basic conditions (e.g., NaOH in ethanol) to synthesize an intermediate chalcone (1,3-diarylprop-2-en-1-one). mdpi.comnih.govnih.gov
In the second step, the purified chalcone is subjected to a cyclization reaction with malononitrile in the presence of a reagent like ammonium acetate. researchgate.netmdpi.comnih.gov The reaction proceeds via a Michael addition of the malononitrile anion to the β-carbon of the chalcone's α,β-unsaturated ketone system, followed by cyclization and subsequent aromatization to yield the highly substituted nicotinonitrile derivative. researchgate.net This two-step process allows for the isolation and characterization of the intermediate chalcone, providing greater control over the reaction pathway. mdpi.comnih.gov
| Reaction Type | Starting Materials | Key Intermediates | Product | Reference |
| Multicomponent Reaction | Aromatic Aldehyde, Acetophenone, Malononitrile, Ammonium Acetate | Chalcone (in-situ) | 2-Amino-4,6-diaryl-nicotinonitrile | mdpi.com |
| Condensation Reaction | Chalcone, Malononitrile, Ammonium Acetate | Michael Adduct | 2-Amino-4,6-diaryl-nicotinonitrile | nih.gov |
Specific Precursors and Reagents in Synthesis
The synthesis of this compound relies on a set of key precursors and reagents that provide the necessary carbon and nitrogen atoms for the pyridine ring and its substituents.
Aromatic Aldehydes and Ketones : Substituted benzaldehydes and acetophenones are the fundamental building blocks that ultimately form the 4- and 6-phenyl groups on the nicotinonitrile ring. The variation in substituents on these aromatic rings is a primary source of structural diversity in the final products. mdpi.comresearchgate.net The reaction between these two precursors forms the chalcone backbone. nih.gov
Malononitrile : This dinitrile (NCCH₂CN) is a crucial C₃ synthon in the reaction. nih.gov Its highly activated methylene (B1212753) group readily participates in Knoevenagel condensations and Michael additions. organic-chemistry.org In the synthesis of nicotinonitriles, it provides the nitrile group at the C-3 position, the C-2 carbon, and the methylene carbon that becomes C-5 of the pyridine ring. researchgate.netjlu.edu.cn
Ammonium Acetate : This reagent serves as the nitrogen source for the pyridine ring. In the reaction medium, it provides ammonia, which participates in the cyclization step leading to the formation of the heterocyclic ring. mdpi.comnih.gov
Other reagents used include bases like sodium hydroxide (B78521) for the initial chalcone synthesis and various solvents such as ethanol (B145695). mdpi.comnih.gov The choice of specific precursors directly influences the properties of the resulting nicotinonitrile derivatives.
Catalytic Systems in the Synthesis of Nicotinonitrile Derivatives
Catalysis plays a pivotal role in the synthesis of nicotinonitrile derivatives, often leading to higher yields, shorter reaction times, and milder, more environmentally friendly conditions. researchgate.net Both homogeneous and heterogeneous catalysts have been successfully employed.
Acid Catalysis (e.g., HBF₄, Cellulose (B213188) Sulfuric Acid)
Acid catalysts are frequently used to promote the multicomponent synthesis of nicotinonitriles.
Fluoroboric Acid (HBF₄) : HBF₄ has been identified as an efficient oxidizing promoter catalyst for the synthesis of 2-amino-4,6-diphenylnicotinonitrile under mild, solvent-free conditions. mdpi.comresearchgate.net It facilitates the reaction, likely by activating the carbonyl groups and promoting the cyclization and subsequent aromatization steps. researchgate.net
Cellulose Sulfuric Acid (CSA) : As a bio-supported solid acid catalyst, cellulose sulfuric acid represents a green and recyclable option for various organic transformations, including multicomponent reactions. tandfonline.com It is prepared by treating cellulose with chlorosulfonic acid. scispace.com CSA is an inexpensive, biodegradable, and environmentally benign catalyst that can be easily separated from the reaction mixture by simple filtration and reused multiple times. capes.gov.brresearchgate.net Its application in the synthesis of pyridine derivatives demonstrates its potential as a sustainable alternative to conventional homogeneous acid catalysts. scispace.comnih.gov
| Catalyst | Type | Advantages | Application | Reference |
| HBF₄ | Homogeneous Acid | High efficiency, mild conditions | Synthesis of 2-amino-4,6-diphenylnicotinonitrile | researchgate.net |
| Cellulose Sulfuric Acid | Heterogeneous Solid Acid | Recyclable, biodegradable, inexpensive | Multicomponent synthesis of heterocycles | tandfonline.comresearchgate.net |
Heterogeneous Catalysis (e.g., LDH-based Nanocatalysts, Metal Oxides)
Heterogeneous catalysts are advantageous due to their ease of separation and recyclability. rsc.org
LDH-based Nanocatalysts : Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) that have gained attention as catalyst supports. mdpi.com Their properties, such as tunable composition and high surface area, make them suitable for catalytic applications. researchgate.net Novel heterogeneous nanocatalysts based on LDHs have been developed and used in the multicomponent synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. For instance, a copper-functionalized LDH nanocatalyst has been successfully employed in the reaction between aryl aldehydes, malononitrile, acetophenones, and ammonium acetate under solvent-free conditions, affording high yields of the desired products. researchgate.net
Metal Oxides : Metal oxides, sometimes supported on materials like zirconia, have been investigated as catalysts for the synthesis of pyridine derivatives. core.ac.uk These solid catalysts can facilitate the various condensation and cyclization steps involved in the formation of the pyridine ring. The use of heterogeneous catalysts like metal oxides aligns with the principles of green chemistry by simplifying product purification and allowing for catalyst reuse. rsc.orgcore.ac.uk
Aqueous Media and Solvent-Free Conditions
The synthesis of nicotinonitrile analogues has been successfully achieved using environmentally benign approaches such as reactions in water or under solvent-free (neat) conditions. mdpi.comresearchgate.net These methods offer the advantages of simplicity, reduced pollution, and often easier product isolation. mdpi.comresearchgate.net
One prominent green method involves a one-pot, multi-component reaction using β-cyclodextrin as an efficient supramolecular organocatalyst in water. nih.govrsc.org This approach avoids metal catalysts and harsh reaction conditions. nih.govrsc.org The reaction of an aromatic aldehyde, acetophenone, malononitrile, and ammonium acetate in the presence of 10 mol% β-cyclodextrin in water at 90 °C for 2 hours yields various 2-amino-4,6-disubstituted nicotinonitriles in high yields. nih.gov
Solvent-free conditions have also been effectively employed. researchgate.net For instance, the synthesis of 2-amino-3-cyanopyridine derivatives has been accomplished by reacting aryl aldehydes, malononitrile, acetophenones, and ammonium acetate under solvent-free conditions using a heterogeneous nanocatalyst. researchgate.net Another approach utilizes boric acid as a catalyst under solvent-free, microwave-assisted conditions. bohrium.com These solventless methods are highly attractive as they reduce waste and eliminate the need for toxic solvent purification and disposal. bohrium.com
Table 1: Green Synthetic Approaches for Nicotinonitrile Analogues
| Catalyst | Reaction Medium | Key Advantages | Ref. |
|---|---|---|---|
| β-Cyclodextrin | Water | Metal-free, environmentally safe, inexpensive | nih.gov |
| Nanocatalyst (LDH@TRMS@BDSA@Cu) | Solvent-free | High yields (86–96%), rapid kinetics, catalyst recyclability | researchgate.net |
| Boric Acid | Solvent-free | Efficient, green catalyst, high yields | bohrium.com |
Advanced Synthetic Techniques
To enhance reaction rates and improve yields, advanced energy sources like microwave and ultrasonic irradiation have been applied to the synthesis of this compound analogues. These techniques often lead to dramatically shorter reaction times and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov
Microwave-Assisted Synthesis
Microwave irradiation has become a popular tool in organic synthesis for its ability to rapidly heat reactions, often leading to significant rate enhancements. mdpi.comresearchgate.netnih.gov The synthesis of 2-amino-4,6-diarylnicotinonitrile derivatives has been efficiently carried out using boric acid as a catalyst under solvent-free conditions with microwave irradiation. bohrium.com This method highlights the synergy between a green catalyst and an advanced energy source. The optimal conditions were found to be 10 mol% of boric acid at a microwave power of 360 W for 4-6 minutes, resulting in excellent yields. bohrium.com Compared to conventional heating, which might take several hours, microwave-assisted synthesis offers a substantial improvement in efficiency. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile
| Method | Catalyst | Conditions | Time | Yield | Ref. |
|---|---|---|---|---|---|
| Conventional | Boric Acid (10 mol%) | Oil bath, 100°C, solvent-free | 3 h | 45% | bohrium.com |
| Microwave | Boric Acid (10 mol%) | 360 W, solvent-free | 5 min | 94% | bohrium.com |
Ultrasonic Irradiation in Synthesis
Ultrasonic irradiation is another non-conventional energy source employed to enhance the synthesis of nicotinonitrile derivatives. mdpi.comresearchgate.net The application of high-frequency sound waves can improve mass transfer and accelerate reaction rates through a phenomenon known as acoustic cavitation. This technique has been noted as an energy source to expedite the reaction and enhance the yield and efficiency of the synthesis of 2-amino-4,6-diphenylnicotinonitriles (APNs). mdpi.comresearchgate.net
In some cases, a combination of ultrasound and microwave irradiation is used. researchgate.net Ultrasound can first be applied to assist in the solvation of reactants, which may have poor solubility in the chosen solvent. researchgate.net Following this, microwave irradiation is used to drive the heterocyclization reaction to completion in a very short time. researchgate.net This dual approach leverages the benefits of both technologies to achieve high yields rapidly and safely. researchgate.net
Derivatization Strategies of this compound
The this compound scaffold can be modified at the C2 position to generate important analogues such as 2-amino and 2-methoxy derivatives. These derivatizations alter the electronic and steric properties of the molecule, leading to compounds with different chemical and biological profiles.
Formation of 2-Amino-4,6-diphenylnicotinonitriles
2-Amino-4,6-diphenylnicotinonitriles are a significant class of analogues. The most common and efficient synthetic route is a one-pot, four-component reaction. mdpi.comnih.gov This involves reacting a chalcone (or its precursors, an aldehyde and an acetophenone), malononitrile, and ammonium acetate. mdpi.com The reaction is typically refluxed overnight in a solvent like absolute ethanol to furnish the desired 2-amino derivatives in high yields. mdpi.com This multicomponent strategy is highly convergent and atom-economical.
An alternative pathway for derivatization involves the conversion of a related precursor. For example, a 2-chloro-nicotinonitrile can be reacted with an amine, such as benzylamine, in boiling ethanol to yield the corresponding 2-(benzylamino)-nicotinonitrile derivative. sciencepub.net
Table 3: Examples of Synthesized 2-Amino-4,6-diphenylnicotinonitrile Analogues
| Compound Name | Substituents (Ring A / Ring B) | Yield | Ref. |
|---|---|---|---|
| 2-Amino-4,6-diphenylnicotinonitrile | H / H | 92% | mdpi.com |
| 2-Amino-6-(3-methoxyphenyl)-4-phenylnicotinonitrile | 3-methoxy / H | 76.4% | mdpi.com |
| 2-Amino-4-(4-chlorophenyl)-6-(3-methoxyphenyl)nicotinonitrile | 3-methoxy / 4-chloro | 80.6% | mdpi.com |
| 2-Amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile | 4-methoxy / H | 66.4% | mdpi.com |
| 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | 4-methoxy / 4-chloro | 90.1% | mdpi.com |
Synthesis of 2-Methoxy-4,6-diphenylnicotinonitrile
The synthesis of 2-methoxy-4,6-diphenylnicotinonitrile can be achieved from a 2-hydroxy or an equivalent precursor. A common method involves the conversion of the 2-hydroxy group to a better leaving group, such as a chloro group, by reacting with an agent like thionyl chloride or phosphoryl chloride. sciencepub.net The resulting 2-chloro-4,6-diphenylnicotinonitrile (B2768955) intermediate is then subjected to nucleophilic substitution with sodium methoxide (B1231860). sciencepub.net The reaction involves refluxing the 2-chloro derivative in a solution of sodium methoxide in methanol (B129727) for several hours. sciencepub.net After concentration and cooling, the 2-methoxy product precipitates and can be collected and recrystallized. sciencepub.net This procedure provides a reliable route to the 2-methoxy analogue. sciencepub.netnih.gov
Structural Modifications at Pyridine Ring Positions
The structure of this compound, which exists in a tautomeric equilibrium with its 2-pyridone form, offers several sites for chemical modification. The primary points of structural variation are the substituent at the C2 position (the hydroxyl/oxo group), the nitrogen atom (N1) of the pyridone tautomer, and the phenyl rings at the C4 and C6 positions.
A common strategy for modifying the C2 position involves using the analogous 2-thioxo derivative, 4,6-diaryl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, as a versatile starting material. sciencepub.net This thione can be converted into a highly reactive 2-chloro intermediate. This intermediate serves as a key building block for introducing various functionalities through nucleophilic substitution. For instance, reaction with methanolic sodium methoxide displaces the chloride to yield the corresponding 2-methoxy-4,6-diaryl nicotinonitrile. sciencepub.net Similarly, treatment with primary amines, such as benzylamine, results in the formation of 2-(benzylamino)-4,6-diaryl nicotinonitriles. sciencepub.net
The nitrogen at the N1 position of the pyridone ring can also be functionalized. For example, cyanoethylation of the 2-thioxo derivative with acrylonitrile (B1666552) in pyridine introduces a propionitrile (B127096) group onto the ring nitrogen. sciencepub.net
Modification of the aryl substituents at the C4 and C6 positions is typically achieved by altering the precursors used in the initial synthesis of the pyridine ring. The synthesis often involves a multi-component reaction starting from a substituted chalcone (1,3-diphenylprop-2-en-1-one), which is itself formed from a corresponding substituted acetophenone and benzaldehyde. mdpi.com By employing a variety of these precursors, a wide array of analogues with different substitution patterns on the C4 and C6 phenyl rings can be generated. mdpi.comresearchgate.net
Table 1: Examples of Structural Modifications at the Pyridine Ring
| Starting Compound Type | Position Modified | Reagent(s) | Resulting Compound Type |
|---|---|---|---|
| 4,6-Diaryl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | C2 | POCl₃ | 2-Chloro-4,6-diaryl nicotinonitrile |
| 2-Chloro-4,6-diaryl nicotinonitrile | C2 | Sodium Methoxide | 2-Methoxy-4,6-diaryl nicotinonitrile |
| 2-Chloro-4,6-diaryl nicotinonitrile | C2 | Benzylamine | 2-(Benzylamino)-4,6-diaryl nicotinonitrile |
| 4,6-Diaryl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | N1 | Acrylonitrile | 1-(2-Cyanoethyl)-4,6-diaryl-2-thioxo-1,2-dihydropyridine-3-carbonitrile |
Elaboration of Nitrile Group Functionality
The nitrile group at the C3 position of this compound is a versatile functional handle that can be transformed into a variety of other chemical entities, significantly expanding the molecular diversity of the scaffold. Standard organic chemistry transformations for the nitrile group are applicable to this system. libretexts.orgpressbooks.pub
Hydrolysis The cyano group can be hydrolyzed to a carboxylic acid or an amide intermediate under either acidic or basic conditions. libretexts.orgpressbooks.pub This reaction converts the nicotinonitrile into the corresponding nicotinic acid or nicotinamide (B372718) derivative, introducing a key functional group for further derivatization or for mimicking biological interactions.
Reduction Reduction of the nitrile offers a pathway to aminomethylpyridines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) convert the nitrile into a primary amine (R-CH₂NH₂). libretexts.orgpressbooks.pub This transformation introduces a basic center and a flexible linker at the C3 position. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve a partial reduction to yield an aldehyde. pressbooks.pub
Reaction with Organometallic Reagents The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the nitrile group, followed by aqueous workup, results in the formation of ketones (R-C(O)-Ar). pressbooks.pubmasterorganicchemistry.com This reaction is a powerful carbon-carbon bond-forming strategy, allowing for the introduction of various alkyl or aryl keto substituents at the C3 position. The reaction proceeds through an imine intermediate which is hydrolyzed to the final ketone product. masterorganicchemistry.com
Cyclization Reactions The nitrile group can participate in cyclization reactions with adjacent functionalities or with external reagents to form fused heterocyclic systems. For example, the 2-thioxo analogue of this compound can undergo cyclization when treated with a mixture of glacial acetic acid and hydrochloric acid, leading to the formation of a fused pyrido[2,1-b] researchgate.netnih.govthiazine-9-carboxamide, wherein the nitrile group is converted into a carboxamide as part of the fused ring system. sciencepub.net Furthermore, reaction of related 2-hydrazinyl nicotinonitrile derivatives with carbonyl compounds can lead to the formation of N-arylidene hydrazinyl derivatives. sciencepub.net
Table 2: Examples of Nitrile Group Transformations
| Reaction Type | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid or Amide |
| Reduction | LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) |
| Reduction | DIBAL-H, then H₂O | Aldehyde (-CHO) |
| Addition of Organometallic Reagent | 1. Grignard Reagent (R-MgX) 2. H₃O⁺ | Ketone (-C(O)R) |
Molecular Structure and Conformation Analysis
Crystallographic Investigations
Detailed crystallographic studies are essential for elucidating the precise three-dimensional arrangement of atoms and molecules within a crystal lattice.
Crystal System and Space Group Determination
The analysis of diffraction patterns from an X-ray study would determine the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which describes the symmetry elements present in the crystal structure. This fundamental information governs the packing of molecules in the solid state. For comparison, the related compound, 2-methoxy-4,6-diphenylnicotinonitrile, has been reported to crystallize in the orthorhombic system with a P21212 space group. However, the crystal system and space group for the hydroxy analogue remain undetermined.
Dihedral Angles and Conformational Preferences
The conformation of the molecule, particularly the rotational orientation of the two phenyl rings relative to the central nicotinonitrile core, is described by dihedral angles. These angles are critical for understanding the molecule's shape and steric profile. For instance, in the methoxy (B1213986) analogue, the dihedral angles between the pyridine (B92270) ring and the two phenyl rings are reported to be approximately 10.9° and 42.1°. Similar data for 2-Hydroxy-4,6-diphenylnicotinonitrile would be necessary to analyze its specific conformational preferences, but this information is not available.
Supramolecular Assembly and Intermolecular Interactions
The study of how individual molecules interact and assemble into a larger, stable crystal structure is known as supramolecular chemistry.
Hirshfeld Surface Analysis and dnorm Property Mapping
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified. Red spots on a dnorm map typically indicate hydrogen bonds and other close contacts. Without crystallographic data (a .cif file), a Hirshfeld surface analysis for this compound cannot be performed.
Hydrogen Bonding Networks and H⋯X Contacts
Further research and successful crystallization of this compound are required to generate the experimental data needed to populate these critical areas of structural chemistry.
π–π Stacking Interactions
In the crystal structure of 2-Methoxy-4,6-diphenylnicotinonitrile, π–π stacking interactions are identified as a dominant organizational force. mdpi.com These interactions occur between the aromatic rings of adjacent molecules. mdpi.com The analysis, supported by Hirshfeld surface mapping, highlights regions indicative of π–π interactions which are vital for the crystal's inherent stability. nih.gov
| Interacting Molecules | Interaction Type | Molecular Centroid Distance (R) | Symmetry Operation |
|---|---|---|---|
| Central Molecule and Neighbor | π–π Stacking | 3.9 Å | x, y, z |
Interaction Energy Calculations
To quantify the forces contributing to the crystal's stability, interaction energy calculations have been performed for a molecular cluster of 2-Methoxy-4,6-diphenylnicotinonitrile. mdpi.com These calculations, using the CE-B3LYP model, dissect the total interaction energy into its constituent parts: electrostatic, polarization, dispersion, and repulsion energies. mdpi.com
The calculations reveal that dispersion energy is the most significant force, indicating that transient electron correlations between molecules are the crucial factor for the crystal structure's stability. nih.govmdpi.com The total interaction energy for a molecule within the crystal form is calculated to be -141.43 kJ mol⁻¹. mdpi.com The most substantial single interaction is the π–π stacking motif, which contributes -54.31 kJ/mol to the total energy. mdpi.com This particular interaction is significantly stronger than other weak intermolecular forces present in the structure. mdpi.com
| Energy Type | Calculated Value (kJ mol⁻¹) | Description |
|---|---|---|
| Electrostatic (E_ele) | -29.07 | Energy from the interaction of static charge distributions. |
| Polarization (E_pol) | -16.04 | Energy from the distortion of electron clouds in response to neighboring molecules. |
| Dispersion (E_dis) | -191.54 | Attractive energy from transient fluctuations in electron density (van der Waals forces). |
| Total Interaction Energy (E_tot) | -141.43 | The sum of all energy contributions stabilizing the crystal structure. |
| π–π Stacking Contribution | -54.31 | The specific interaction energy of the dominant π–π stacking motif. |
Spectroscopic Characterization and Structural Confirmation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile, both ¹H and ¹³C NMR spectra provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum, recorded in DMSO-d₆, shows characteristic signals that correspond to the different types of protons in the molecule. A broad singlet observed at approximately 12.82 ppm is indicative of the N-H proton of the pyridone ring mdpi.com. The aromatic protons of the two phenyl rings appear as a multiplet between 7.55 and 7.89 ppm. A key signal is a singlet at 6.82 ppm, which is attributed to the lone proton on the pyridone ring at the 5-position mdpi.com.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon skeleton. The spectrum for 2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile displays fourteen distinct signals. A signal at 162.0 ppm corresponds to the carbonyl carbon (C=O) of the pyridone ring mdpi.com. The carbon atom of the nitrile group (-C≡N) is observed at 116.5 ppm. The remaining signals in the aromatic region (127.7 to 159.8 ppm) and the pyridone ring (106.1 ppm) confirm the presence of the diphenyl-substituted pyridone structure mdpi.com.
Table 1: NMR Spectroscopic Data for 2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile in DMSO-d₆
| Technique | Chemical Shift (δ ppm) | Assignment | Reference |
| ¹H NMR | 12.82 (br s, 1H) | NH (Pyridone ring) | mdpi.com |
| 7.89 (d, 2H, J=6 Hz) | Ar-H | mdpi.com | |
| 7.72 (d, 2H, J=6 Hz) | Ar-H | mdpi.com | |
| 7.55 (m, 6H) | Ar-H | mdpi.com | |
| 6.82 (s, 1H) | H-5 (Pyridone ring) | mdpi.com | |
| ¹³C NMR | 162.0 | C=O (C-2) | mdpi.com |
| 159.8 | C-6 | mdpi.com | |
| 151.4 | C-4 | mdpi.com | |
| 136.0, 132.2, 131.1, 130.4, 128.9, 128.7, 128.5, 128.2, 127.7 | Aromatic Carbons | mdpi.com | |
| 116.5 | C≡N | mdpi.com | |
| 106.1 | C-5 | mdpi.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile shows several key absorption bands. A strong, sharp peak is observed at 2218.87 cm⁻¹, which is characteristic of the stretching vibration of a nitrile group (C≡N) mdpi.com. The carbonyl group (C=O) of the pyridone ring gives rise to a strong absorption band at 1645 cm⁻¹ mdpi.com. Another significant band appears at 1608.16 cm⁻¹, corresponding to C=C stretching vibrations within the aromatic and pyridone rings mdpi.com. The presence of a broad band in the region of 2800-3100 cm⁻¹ can be attributed to the N-H stretching vibration, which is consistent with the pyridone tautomer nih.gov.
Table 2: IR Spectroscopic Data for 2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile
| Vibrational Frequency (ν_max / cm⁻¹) | Assignment | Reference |
| 2800-3100 | N-H stretch | nih.gov |
| 2218.87 | C≡N stretch | mdpi.com |
| 1645 | C=O stretch (Amide) | mdpi.com |
| 1608.16 | C=C stretch (Aromatic/Pyridone) | mdpi.com |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. While a specific experimental mass spectrum for 2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile was not available in the reviewed literature, the molecular formula C₁₈H₁₂N₂O gives a calculated molecular weight of approximately 272.31 g/mol chemspider.com. This value would be expected for the molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum or the protonated molecular ion [M+H]⁺ in an electrospray ionization (ESI) spectrum.
Elemental Analysis
Elemental analysis provides the percentage composition of elements within a compound, serving as a fundamental test of purity and confirming the molecular formula. For 2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile (C₁₈H₁₂N₂O), the theoretical and experimental values are in excellent agreement, validating the proposed molecular formula mdpi.com.
Table 3: Elemental Analysis Data for C₁₈H₁₂N₂O
| Element | Calculated (%) | Found (%) | Reference |
| Carbon (C) | 79.39 | 79.40 | mdpi.com |
| Hydrogen (H) | 4.44 | 4.44 | mdpi.com |
| Nitrogen (N) | 10.29 | 10.28 | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis absorption properties of 3-cyano-2-pyridones are influenced by both solvent polarity and the specific substituents on the ring. Studies on this class of compounds have shown that the 2-pyridone (lactam) tautomer is the predominant form in polar solvents and in the solid state. Generally, the absorption band for the 2-pyridone form appears at a longer wavelength compared to the 2-hydroxypyridine (B17775) (lactim) form. While specific absorption maxima for the unsubstituted 2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile were not detailed in the surveyed literature, its UV-Vis spectrum is expected to be characterized by π-π* transitions associated with its extended conjugated system.
Mechanistic Investigations of Reactions Involving 2 Hydroxy 4,6 Diphenylnicotinonitrile
Reaction Kinetics and Thermodynamics
The multi-component reaction for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, which includes 2-hydroxy-4,6-diphenylnicotinonitrile, has been the subject of kinetic and thermodynamic studies to understand the factors governing the reaction rate and feasibility. A study on a similar four-component reaction provided valuable insights into the activation parameters.
Kinetic analysis of the formation of 2-amino-3-cyanopyridine derivatives has been conducted using UV-vis spectrophotometry. The temperature dependence of the reaction rate allowed for the determination of the activation energy (Ea) and other thermodynamic activation parameters. For a representative synthesis, the following parameters were determined tandfonline.com:
| Activation Parameter | Value | Unit |
| Activation Energy (Ea) | 28.97 ± 0.21 | kJ mol⁻¹ |
| Enthalpy of Activation (ΔH‡) | 26.49 ± 0.23 | kJ mol⁻¹ |
| Entropy of Activation (ΔS‡) | -122.88 ± 0.67 | J mol⁻¹ K⁻¹ |
| Gibbs Free Energy of Activation (ΔG‡) | 63.12 ± 0.46 | kJ mol⁻¹ |
These values indicate that the reaction is enthalpy-controlled and proceeds through an associative mechanism. The negative entropy of activation suggests a more ordered transition state compared to the reactants, which is characteristic of reactions where multiple molecules come together to form a single activated complex.
Proposed Reaction Mechanisms for Synthesis Pathways
The synthesis of this compound and its analogues is generally proposed to proceed through a series of well-established organic reactions, typically in a one-pot fashion. The most accepted mechanism involves the initial formation of an α,β-unsaturated nitrile, followed by a Michael addition and subsequent cyclization and aromatization.
A plausible mechanism for the synthesis of 2-amino-3-cyanopyridine derivatives is as follows semanticscholar.orgmdpi.com:
Knoevenagel Condensation: The reaction is initiated by the Knoevenagel condensation of an aromatic aldehyde with malononitrile (B47326), catalyzed by a base (often ammonium (B1175870) acetate (B1210297), which also serves as a reactant). This step forms an arylidenemalononitrile intermediate.
Formation of the Enamine/Enolate: Concurrently, the ketone (in this case, a precursor to the diphenyl substitution) reacts with ammonium acetate to form an enamine or, under basic conditions, an enolate.
Michael Addition: The enamine/enolate then acts as a nucleophile in a Michael addition to the electron-deficient double bond of the arylidenemalononitrile intermediate.
Cyclization: The resulting adduct undergoes an intramolecular cyclization, where a nucleophilic attack from an amino group (derived from ammonium acetate) or a related nitrogen-containing intermediate onto one of the nitrile groups leads to the formation of a dihydropyridine ring.
Tautomerization and Aromatization: The dihydropyridine intermediate then undergoes tautomerization and subsequent oxidation (often an aromatization) to yield the stable 2-amino-3-cyanopyridine derivative. In some proposed mechanisms, the final step is described as a cooperative vinylogous anomeric-based oxidation researchgate.net.
Role of Catalysts in Reaction Mechanisms
Catalysts play a pivotal role in the synthesis of this compound, influencing both the reaction rate and, in some cases, the selectivity. Various types of catalysts have been employed, each with a distinct mode of action.
Supramolecular Catalysts (e.g., β-Cyclodextrin):
β-Cyclodextrin, a cyclic oligosaccharide, can act as a supramolecular catalyst. Its mechanism involves the formation of host-guest inclusion complexes with the reactant molecules. The hydrophobic inner cavity of β-cyclodextrin can encapsulate the aromatic portions of the aldehyde and ketone, bringing them into close proximity with the other reactants at the hydrophilic rim. This pre-organization of reactants within the cyclodextrin cavity reduces the activation energy of the reaction and enhances the reaction rate. The hydroxyl groups on the rim of the cyclodextrin may also participate in the reaction by forming hydrogen bonds with the reactants, thereby activating them.
Heterogeneous Nanocatalysts:
Nanostructured catalysts, such as those based on layered double hydroxides or metal oxides, offer a high surface area and a large number of active sites, which contribute to their high catalytic efficiency researchgate.net. The mechanism of action for these catalysts often involves the Lewis acidic or basic sites on their surface. For instance, a nanostructured diphosphate like Na2CaP2O7 can activate the carbonyl group of the aromatic aldehyde, making it more susceptible to nucleophilic attack by malononitrile mdpi.com. The catalyst facilitates the key bond-forming steps and can be easily recovered and reused, which is a significant advantage for green chemistry applications.
Magnetic H-bond Catalysts:
Novel magnetic catalysts functionalized with hydrogen-bond donor/acceptor moieties have also been developed. These catalysts can activate the reactants through hydrogen bonding. For example, a catalyst with a urea moiety can form hydrogen bonds with the carbonyl and nitrile groups of the reactants, thereby facilitating the nucleophilic attack and subsequent cyclization steps of the reaction mechanism researchgate.net. The magnetic nature of these catalysts allows for their easy separation from the reaction mixture using an external magnet.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of Structural Modifications on Molecular Properties
Systematic modifications of the nicotinonitrile core and its peripheral substituents have revealed critical insights into the determinants of their biological and photophysical properties. The nicotinonitrile scaffold is a versatile platform where changes to the phenyl rings, the group at the C2-position, and the pyridine (B92270) core itself can dramatically alter the compound's function.
Research into a series of 2-amino-4,6-diphenylnicotinonitrile derivatives demonstrated that substitutions on the phenyl rings significantly impact cytotoxicity against breast cancer cell lines. mdpi.com For instance, the introduction of a chlorine atom at the para-position of the C6-phenyl ring and a methoxy (B1213986) group at the para-position of the C4-phenyl ring resulted in a compound with exceptional cytotoxicity, even surpassing the standard drug Doxorubicin in some assays. mdpi.com In contrast, the unsubstituted parent compound, 2-amino-4,6-diphenylnicotinonitrile, showed only weak activity. mdpi.com This highlights the importance of electronic and steric factors of the phenyl ring substituents in defining the molecule's anticancer potential. mdpi.com
Similarly, in the development of Pim-1 kinase inhibitors, moving from a 3-cyanopyridinone to a 2-chloro-3-cyanopyridine (B134404) scaffold was a key modification. nih.gov This aromatization of the pyridone ring, along with specific substitutions on the phenyl rings, led to compounds with potent cytotoxicity and significant enzyme inhibition. nih.gov Specifically, derivatives with a 4-chlorophenyl or a 3,4,5-trimethoxyphenyl group at the C4-position of the pyridine ring showed the most promising activity against various cancer cell lines and the Pim-1 kinase enzyme. nih.gov
In a different therapeutic area, modifications of the 2-oxonicotinonitrile (the tautomeric form of 2-hydroxynicotinonitrile) scaffold to create nucleoside analogues were explored for antiviral activity. nih.gov Coupling the 2-oxonicotinonitrile core with glycosyl bromides at the ring nitrogen resulted in nucleoside analogues, and one such acetylated product showed good activity against SARS-CoV and influenza A (H5N1). nih.gov This demonstrates that converting the core scaffold into a prodrug-like nucleoside analogue can be a successful strategy for enhancing antiviral potency. nih.gov
The influence of substituents is also evident in the molluscicidal activity of nicotinonitrile derivatives. The conversion of a 2-aminonicotinonitrile into nicotinonitrile-2-thiolate salts resulted in compounds with good mortality rates against land snails, indicating that the functional group at the C2 position is a critical determinant of this specific biological activity. nih.gov
| Scaffold/Derivative | Structural Modification | Effect on Molecular Property | Reference |
|---|---|---|---|
| 2-Amino-4,6-diphenylnicotinonitrile | Addition of Cl to C6-phenyl and OCH₃ to C4-phenyl | Increased cytotoxicity against breast cancer cells | mdpi.com |
| 3-Cyanopyridinone | Conversion to 2-chloro-3-cyanopyridine and addition of 4-Cl-phenyl at C4 | Potent Pim-1 kinase inhibition and cytotoxicity | nih.gov |
| 2-Oxonicotinonitrile | Coupling with acetylated glycosyl bromide to form a nucleoside analogue | Good antiviral activity against SARS-CoV and H5N1 | nih.gov |
| 2-Aminonicotinonitrile | Conversion to nicotinonitrile-2-thiolate salts | Enhanced molluscicidal activity | nih.gov |
Computational Approaches to SAR (e.g., QSAR modeling)
Computational chemistry offers powerful tools to rationalize and predict the structure-activity relationships of nicotinonitrile derivatives, thereby accelerating the drug design process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) are frequently employed.
QSAR studies aim to build a statistically significant correlation between the structural properties of a series of compounds and their biological activity. nih.gov For a series of benzofuran-pyridine-carbonitrile hybrids with vasodilation activity, a 2D-QSAR model was successfully developed. nih.gov This model used various molecular descriptors, which are numerical values representing different aspects of a molecule's structure (e.g., topological, electronic, constitutional). The best multiple linear regression (BMLR) method was used to create an equation that could predict the vasodilatory activity (expressed as IC50 values) based on a combination of these descriptors. nih.gov The statistical quality of such a model is validated by parameters like the squared correlation coefficient (R²), which indicates how well the model fits the data. nih.gov
| Component | Description | Example from Literature |
|---|---|---|
| Dataset | A series of structurally related compounds with measured biological activity. | 24 benzofuran-pyridine-carbonitrile hybrids with IC50 values for vasodilation. nih.gov |
| Molecular Descriptors | Calculated numerical values that characterize the structure of the molecules. | Constitutional, topological, geometrical, and electrostatic descriptors. nih.gov |
| Statistical Method | Algorithm used to build the mathematical model correlating descriptors with activity. | Best Multiple Linear Regression (BMLR). nih.gov |
| Validation Metrics | Statistical parameters used to assess the model's predictive power. | R² (squared correlation coefficient), R²cv (cross-validation R²), F-test value. nih.gov |
Beyond QSAR, DFT calculations are used to investigate the electronic properties of these molecules. mdpi.com For 2-amino-4,6-diphenylnicotinonitriles, DFT was used to calculate HOMO-LUMO energy gaps, electronegativity, and dipole moments, providing insights into their electronic structure, potential reactivity, and fluorescence behavior. mdpi.com A small HOMO-LUMO energy gap suggests a molecule is highly polarizable and requires less energy for electronic excitation. mdpi.com
Molecular docking simulations provide a visual and energetic understanding of how these compounds might bind to a biological target, such as an enzyme's active site. nih.gov For 2-methoxy-4,6-diphenylnicotinonitrile, docking studies were used to investigate its interaction with lipoprotein-associated phospholipase A2, revealing key interactions within the protein's active site. nih.govbohrium.com This information is invaluable for understanding the mechanism of action and for designing modifications that could improve binding affinity. nih.gov
Design Principles for Novel Nicotinonitrile-Based Scaffolds
The collective findings from SAR studies and computational analyses have led to the formulation of several key design principles for creating novel and effective agents based on the nicotinonitrile scaffold.
Strategic Substitution on Phenyl Rings : The nature and position of substituents on the C4 and C6 phenyl rings are critical. Electron-withdrawing groups (like chlorine) and electron-donating groups (like methoxy) can be strategically placed to enhance biological activity, such as cytotoxicity or enzyme inhibition. mdpi.comnih.gov The presence of bulky groups can also influence binding and activity.
Modification of the C2-Position : The hydroxyl group at the C2 position (or its tautomeric oxo form) is a key site for modification. Converting it to other functional groups like an amino group, a thiolate, or a chloro group can switch or enhance biological activities, targeting different therapeutic areas from cancer to infectious diseases and molluscicides. nih.govnih.govnih.gov
Aromatization of the Pyridine Ring : For compounds existing in a pyridinone form, chemical modification to achieve a fully aromatic pyridine ring can be a crucial step. This was demonstrated in the development of Pim-1 inhibitors, where the conversion of a pyridinone to a 2-chloropyridine (B119429) significantly increased potency. nih.gov
Bioisosteric Replacement and Scaffold Hopping : Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) can lead to improved characteristics. While not explicitly detailed for 2-Hydroxy-4,6-diphenylnicotinonitrile itself, the principle of attaching different heterocyclic systems or functional groups to the core scaffold is a common strategy in medicinal chemistry.
Prodrug and Analogue Synthesis : Converting the parent molecule into a more complex analogue, such as a nucleoside, can be an effective strategy to improve properties like cell permeability and metabolic stability, ultimately enhancing in vivo efficacy. nih.gov This approach is particularly relevant for developing antiviral agents. nih.gov
Integration of Computational Modeling : The design process for new scaffolds should be integrated with computational tools from the outset. Using QSAR to predict activity, molecular docking to guide substituent placement for optimal target binding, and DFT to understand electronic properties can rationalize the design process, saving time and resources. nih.govnih.gov
By applying these principles, researchers can more effectively navigate the chemical space around the this compound core to develop novel compounds with tailored and optimized molecular properties for a range of therapeutic applications.
Advanced Research Applications and Potential in Chemical Sciences
Role as Intermediates in Complex Organic Synthesis
The 2-hydroxy-4,6-diphenylnicotinonitrile core structure is a key feature in a variety of complex organic molecules and is often synthesized through efficient one-pot multicomponent reactions. researchgate.netdundee.ac.uknih.gov These reactions allow for the rapid assembly of the highly functionalized pyridine (B92270) ring from simple precursors. A common and effective method for the synthesis of the closely related 2-amino-4,6-diphenylnicotinonitrile derivatives involves the reaction of chalcones (α,β-unsaturated ketones), malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). mdpi.comnih.gov
The synthesis typically proceeds in a two-step, one-pot manner. Initially, an appropriate acetophenone (B1666503) reacts with an aromatic aldehyde under basic conditions to form a chalcone (B49325) intermediate. mdpi.com This intermediate is then reacted with malononitrile and a source of ammonia (B1221849), such as ammonium acetate, which undergoes a series of reactions including Michael addition and cyclization to form the final 2-amino-4,6-diphenylnicotinonitrile product. mdpi.comnih.gov The versatility of this method allows for the introduction of a wide range of substituents on the phenyl rings, leading to a library of derivatives with diverse properties. mdpi.com
This synthetic strategy highlights the role of the nicotinonitrile scaffold as a key building block rather than a reactive intermediate that is isolated and then further modified. The efficiency and convergence of multicomponent reactions make this approach highly attractive for the creation of complex molecular architectures. researchgate.netdundee.ac.uknih.govnih.gov The functional groups present in the final product, such as the amino and cyano groups in the 2-amino derivatives, offer sites for further chemical transformations, although the primary utility lies in the direct synthesis of the functionalized nicotinonitrile core.
Development of Fluorescent Sensors and Photophysical Investigations
Derivatives of this compound, particularly the 2-amino substituted analogs, have shown significant promise as fluorescent molecular sensors. mdpi.com Their photophysical properties are highly sensitive to their local environment, making them suitable for monitoring chemical processes such as photopolymerization. mdpi.comnih.govnih.gov
Solvent-Dependent Photophysical Properties
The fluorescence emission of 2-amino-4,6-diphenylnicotinonitrile derivatives is strongly influenced by the polarity of the solvent. mdpi.comnih.gov This solvatochromism is a key feature for their application as fluorescent probes. mdpi.com Generally, an increase in solvent polarity leads to a red-shift (bathochromic shift) in the emission maximum. nih.gov This phenomenon is attributed to the stabilization of the excited state in more polar solvents.
For instance, studies on a series of 2-amino-4,6-diphenylnicotinonitrile derivatives have shown a pronounced red shift in the emission maxima in polar solvents like dimethyl sulfoxide (DMSO) and methanol (B129727) (MeOH) compared to less polar solvents like dichloromethane (DCM) and toluene. nih.gov The specific emission wavelengths are also influenced by the nature and position of substituents on the phenyl rings. nih.gov
Table 1: Solvent-Dependent Emission Maxima (λem) of Representative 2-Amino-4,6-diphenylnicotinonitrile Derivatives
| Derivative | Toluene (nm) | Dichloromethane (nm) | Tetrahydrofuran (nm) | Methanol (nm) | Dimethyl Sulfoxide (nm) |
|---|---|---|---|---|---|
| Compound 1 | 397 | 396 | 407 | 410 | 420 |
| Compound 3 | 405 | 416 | 418 | 419 | 433 |
| Compound 6 | 403 | 414 | 416 | 417 | 427 |
Data compiled from a study on substituted 2-amino-4,6-diphenylnicotinonitriles. nih.gov
The relationship between the fluorescence quantum yield and the Stokes shift is also an important aspect of their photophysical behavior. udd.clresearchgate.netudd.cl Generally, factors that restrict intramolecular rotation can lead to a decrease in the Stokes shift and an increase in the fluorescence quantum yield. udd.cl
Potential in Photopolymerization Processes
The sensitivity of their fluorescence to changes in the microenvironment makes 2-amino-4,6-diphenylnicotinonitrile derivatives effective sensors for monitoring photopolymerization reactions. mdpi.comnih.govnih.gov As the polymerization proceeds, the viscosity of the medium increases, which can restrict the intramolecular rotation of the fluorescent probe, leading to changes in its fluorescence intensity and emission wavelength. nih.gov
Furthermore, these compounds can also act as long-wavelength co-initiators in cationic photopolymerization processes. mdpi.comnih.gov They can accelerate the polymerization initiated by diphenyliodonium salts, particularly for epoxide and vinyl monomers, at wavelengths where the primary photoinitiator has low absorption. mdpi.comnih.gov
Investigation of Molecular Interactions with Biological Targets
Computational methods such as molecular docking and molecular dynamics simulations have been employed to investigate the potential of nicotinonitrile derivatives to interact with various biological targets, including enzymes and receptors implicated in diseases like cancer. nih.govdntb.gov.uanih.govnih.govplos.orgresearchgate.netrsc.orgbiomedicineonline.orgmdpi.comresearchgate.net
Molecular Docking Studies with Enzymes and Receptors (e.g., Lp-PLA2, EGFR, HER2, HDAC1)
Molecular docking studies have been performed on derivatives of this compound to predict their binding affinity and orientation within the active sites of several key proteins.
Lipoprotein-associated phospholipase A2 (Lp-PLA2): A study on 2-methoxy-4,6-diphenylnicotinonitrile, a close analog, showed significant interactions with the active site of Lp-PLA2, suggesting its potential as an inhibitor. nih.govdntb.gov.ua
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Nicotinonitrile derivatives have been investigated as potential inhibitors of EGFR and HER2, which are important targets in cancer therapy. nih.govnih.govnih.govresearchgate.netrsc.orgbiomedicineonline.orgmdpi.comresearchgate.net Docking studies have shown that the nitrile group can form key hydrogen bonding interactions with residues in the kinase domain, such as Met769 in EGFR. nih.gov The phenyl groups can engage in hydrophobic interactions within the binding pocket. nih.govmdpi.com
Histone Deacetylase 1 (HDAC1): Pyridine-based compounds, including those with a nicotinonitrile scaffold, have been identified as potential inhibitors of HDAC1, another important cancer target. plos.orgresearchgate.netnih.govmdpi.comunipi.it The nitrogen atom of the pyridine ring and other functional groups can interact with the zinc ion in the active site and surrounding amino acid residues. mdpi.comunipi.it
Table 2: Predicted Binding Affinities of Nicotinonitrile Derivatives with Various Biological Targets
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Benzofuran-nicotinonitrile | EGFR | -8.1 to -11.2 | Met769, Lys728 |
| Thiazolyl-pyrazoline | EGFR | -10.64 to -11.14 | Met793, Asp855 |
| Natural Compounds | HER2 | -8.50 to -11.0 | Leu726, Val734, Lys753, Thr798 |
Binding affinities and interacting residues are based on studies of various nicotinonitrile and pyridine-based derivatives and are intended to be representative. nih.govnih.govrsc.orgresearchgate.net
Molecular Dynamics Simulations of Ligand-Protein Complexes
Molecular dynamics (MD) simulations provide insights into the stability and dynamic behavior of ligand-protein complexes over time. nih.govdntb.gov.uanih.govnih.govplos.orgresearchgate.netmdpi.commdpi.com For nicotinonitrile derivatives, MD simulations have been used to validate the binding poses obtained from molecular docking and to assess the stability of the interactions with the target proteins.
Lp-PLA2: MD simulations of the 2-methoxy-4,6-diphenylnicotinonitrile-Lp-PLA2 complex have shown that the compound can influence the stability and flexibility of the protein. nih.govdntb.gov.ua
EGFR and HER2: Simulations of EGFR and HER2 in complex with various inhibitors, including those with pyridine and nitrile functionalities, have demonstrated the stability of the ligand within the binding pocket. nih.govnih.govresearchgate.netmdpi.com Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can reveal the conformational changes and the flexibility of different regions of the protein upon ligand binding. nih.govnih.govmdpi.com
HDAC1: MD simulations of HDAC1 with pyridine-based inhibitors have helped to understand the dynamic nature of the interactions within the active site, confirming the stability of key hydrogen bonds and hydrophobic contacts over the simulation time. plos.org
These computational studies suggest that the this compound scaffold has the potential to be developed into potent and selective inhibitors of various biological targets. However, further experimental validation is necessary to confirm these in silico findings.
In vitro Studies on Cellular Pathways (e.g., apoptosis, cell cycle arrest)
While direct in vitro studies on the effects of this compound on cellular pathways such as apoptosis and cell cycle arrest are not extensively documented in publicly available research, the biological activities of structurally similar compounds provide valuable insights into its potential mechanisms of action. For instance, derivatives of 2-amino-4H-chromene-3-carbonitrile, which share a similar structural backbone, have been shown to induce apoptosis in human breast cancer cell lines. nih.gov In one study, a 2-amino-4H-chromene-3-carbonitrile derivative, when conjugated with gold nanoparticles, demonstrated an increased percentage of DNA fragmentation, a hallmark of apoptosis, in T47D breast cancer cells. nih.gov This effect was correlated with a decrease in the expression of the anti-apoptotic protein Bcl-2. nih.gov
Furthermore, other related heterocyclic compounds have demonstrated the ability to influence the cell cycle. For example, the synthetic retinoid N-(4-hydroxyphenyl) retinamide (4-HPR) has been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle in PC3 human prostate adenocarcinoma cells. nih.gov Similarly, prunetrin, a flavonoid, induces cell cycle arrest at the G2/M phase in Hep3B liver cancer cells. mdpi.com These findings suggest that the core structure of this compound may possess the potential to interact with cellular machinery and modulate key events in cell proliferation and death. However, dedicated studies are required to elucidate the specific effects of this compound on apoptosis and cell cycle progression in various cell lines.
Exploration of General Biological Activity Profiles (e.g., anti-inflammatory, antimicrobial, antioxidant, antiproliferative, enzyme inhibition)
The therapeutic potential of this compound is underscored by the diverse biological activities reported for its structural analogs. These activities span a wide range of applications, from anticancer to antimicrobial, highlighting the versatility of the nicotinonitrile scaffold.
Antiproliferative Activity:
Derivatives of 2-amino-4,6-diphenylnicotinonitrile have demonstrated significant antiproliferative activity against various cancer cell lines. mdpi.comresearchgate.netnih.gov A comprehensive study on a series of these compounds revealed potent cytotoxic effects against MDA-MB-231 and MCF-7 breast cancer cell lines. mdpi.com Notably, some derivatives exhibited cytotoxicity surpassing that of the standard chemotherapeutic drug, Doxorubicin. mdpi.comresearchgate.net The half-maximal inhibitory concentration (IC50) values for several of these compounds are detailed in the table below, illustrating the structure-activity relationship and the potential for further optimization.
Table 1: In vitro Antiproliferative Activity of 2-Amino-4,6-diphenylnicotinonitrile Derivatives
| Compound | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) |
|---|---|---|
| Derivative 1 | 78.28 ± 3.9 | > 100 |
| Derivative 2 | 8.01 ± 0.5 | 16.20 ± 1.3 |
| Derivative 3 | 1.81 ± 0.1 | 2.85 ± 0.1 |
| Derivative 4 | 6.93 ± 0.4 | 5.59 ± 0.3 |
| Derivative 5 | 15.52 ± 1.2 | 20.07 ± 1.5 |
| Derivative 6 | 10.23 ± 0.8 | 9.47 ± 0.7 |
| Doxorubicin (Control) | 3.18 ± 0.1 | 4.17 ± 0.2 |
Antimicrobial Activity:
Anti-inflammatory Activity:
While direct studies on the anti-inflammatory properties of this compound are limited, research on analogous structures is encouraging. For example, a series of 2-hydroxy-N-(alkylphenyl)nicotinamides have been synthesized and evaluated for their anti-inflammatory activity. researchgate.net Certain derivatives bearing electron-withdrawing groups demonstrated significant potential in suppressing inflammatory responses. researchgate.net Additionally, a novel pyrimidine-2(1H)-thione derivative has been shown to reduce the production of nitric oxide (NO) and the expression of inflammatory proteins such as COX-2 and iNOS in lipopolysaccharide-induced macrophage cells. nih.gov
Antioxidant Activity:
Enzyme Inhibition:
The nicotinonitrile scaffold is a versatile platform for the design of enzyme inhibitors. Derivatives of 2-alkoxy-3-cyanopyridine have been shown to exhibit a range of biological activities, including anticancer and anti-inflammatory effects, which are often mediated through enzyme inhibition. researchgate.net For example, 4,6-disubstituted pyrimidine-based compounds have been investigated as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a protein kinase implicated in neurodegenerative diseases. frontiersin.org The inhibitory potential of these compounds was assessed using a malachite green-based enzyme inhibition assay. frontiersin.org This suggests that this compound could be a candidate for screening against various enzymatic targets.
Future Research Directions and Open Questions
The exploration of this compound and its derivatives presents a promising frontier in medicinal chemistry. While preliminary studies on related compounds have revealed a spectrum of biological activities, several key areas warrant further investigation to fully elucidate the therapeutic potential of this specific molecule.
A primary focus for future research should be the comprehensive in vitro evaluation of this compound itself. This includes:
Cellular Pathway Analysis: Conducting detailed studies to determine its specific effects on apoptosis and cell cycle progression in a panel of cancer cell lines. This would involve techniques such as flow cytometry, Western blotting for key regulatory proteins (e.g., caspases, cyclins, CDKs), and DNA fragmentation assays.
Broad-Spectrum Biological Screening: Systematically assessing its anti-inflammatory, antimicrobial, and antioxidant activities using established in vitro assays. This will help to build a comprehensive biological profile of the compound.
Enzyme Inhibition Profiling: Screening this compound against a diverse panel of kinases and other relevant enzymes to identify potential molecular targets responsible for its biological effects.
Furthermore, a significant open question remains regarding the structure-activity relationships (SAR) of this compound. Future research should involve the synthesis and biological evaluation of a library of derivatives with modifications at the hydroxyl and phenyl groups. This will provide crucial information for optimizing potency and selectivity.
Finally, computational studies, including molecular docking and dynamics simulations, could be employed to predict potential biological targets and guide the design of more potent analogs. The integration of experimental and computational approaches will be pivotal in unlocking the full therapeutic potential of this intriguing chemical entity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
